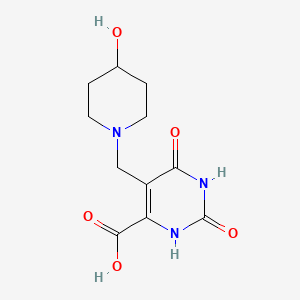

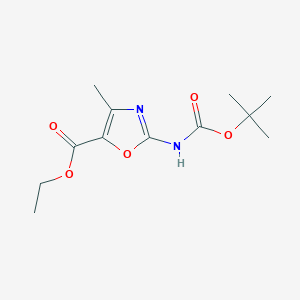

3-(aminomethyl)-1-phenylpyridin-2(1H)-one

Overview

Description

3-(Aminomethyl)-1-phenylpyridin-2(1H)-one, also known as 3-AMPP or 3-AMPPO, is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic compound, containing a nitrogen atom in the ring structure. 3-AMPPO is an important building block for organic synthesis and is used in many applications including drug synthesis, organic synthesis, and pharmacology. It is also used for the preparation of a variety of derivatives and other compounds.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

3-(Aminomethyl)-1-phenylpyridin-2(1H)-one has been a focal point in the synthesis of various novel compounds. For instance, it reacts with aromatic aldehydes to form Schiff bases, which upon reduction with sodium borohydride, yield 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones. These compounds have demonstrated antiradical activity against DPPH and ABTS radicals, indicating their potential in creating antioxidative agents. Furthermore, these compounds can form octahedral complexes with calcium chloride, a property that might be exploitable in materials science or biochemistry (Kulakov et al., 2018).

Neurotropic Activity

Compounds synthesized from this compound have been investigated for their neurotropic activities. Initial evaluations in vivo have highlighted their potential as tranquilizing (anxiolytic) and antidepressant agents. Some derivatives were found to have a higher potential neurotropic activity than comparator drugs, suggesting their utility in treating neurological disorders (Palamarchuk et al., 2021).

Structural Elucidation and Bioactivity Analysis

The structure of compounds related to this compound has been analyzed using X-ray diffraction and IR spectroscopy. Investigations into their antioxidant activities, DNA binding affinity, and molecular docking studies have provided insights into their interaction mechanisms and potential therapeutic uses. For example, certain compounds have shown significant binding affinity to DNA and have been stabilized by several hydrogen bonds, indicating their potential in drug development and biochemistry research (Yılmaz et al., 2020).

Aminomethylation Methods and Applications

Efficient aminomethylation methods using commercially available reagents have been developed for this compound and its derivatives. These methodologies, which are catalyst- and oxidant-free, offer wide substrate scope and good yields, making them valuable for the synthesis of diverse aminomethylated compounds. The synthesized compounds can be applied in various fields, including pharmacology and materials science (Zhuoliang et al., 2021).

properties

IUPAC Name |

3-(aminomethyl)-1-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-10-5-4-8-14(12(10)15)11-6-2-1-3-7-11/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMNNWBEIFRQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C(C2=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride](/img/structure/B1407121.png)

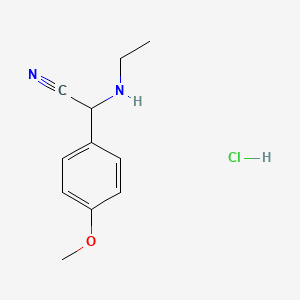

![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)

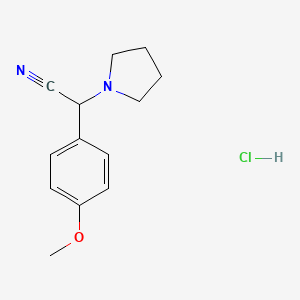

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)

![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407129.png)

![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)

![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)